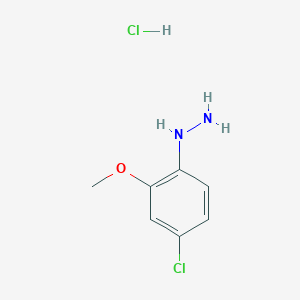

Chlorhydrate de (4-chloro-2-méthoxyphényl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the compound's ability to interact with cellular pathways that regulate cell survival and death, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have shown effectiveness against a range of bacterial strains, suggesting that (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride could be developed into a new class of antimicrobial agents. The structure-activity relationship studies indicate that modifications to the hydrazine moiety can enhance its antimicrobial efficacy .

Synthesis of Pharmaceuticals

2.1 Intermediate in Drug Synthesis

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the preparation of hydrazone and azo compounds, which have applications in anti-inflammatory drugs and other therapeutic agents . The ability to modify the hydrazine group allows for the creation of diverse chemical entities with tailored biological activities.

2.2 Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound has been explored as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives can be used to create compounds that selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation-related diseases . This application highlights the compound's significance in developing safer and more effective NSAIDs.

Analytical Chemistry Applications

3.1 Reagent for Analytical Methods

In analytical chemistry, (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is utilized as a reagent for detecting carbonyl compounds through hydrazone formation. This reaction is widely applied in quantitative analysis methods, providing a reliable means to analyze aldehydes and ketones in various samples . The specificity and sensitivity of this reagent make it an essential tool for chemists working in both academic and industrial laboratories.

Case Studies

Mécanisme D'action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

It’s known that hydrazine derivatives can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes or hydrazones can potentially influence various biochemical pathways, given the widespread presence of aldehydes and ketones in biological systems .

Result of Action

The formation of oximes or hydrazones could potentially lead to changes in the structure and function of target molecules, thereby influencing cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Methoxyphenyl)hydrazine hydrochloride

- (4-Chlorophenyl)hydrazine hydrochloride

- (4-Bromophenyl)hydrazine hydrochloride

Activité Biologique

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is an organic compound with significant potential in biological applications. Its structure, characterized by a chloro group and a methoxy group on the phenyl ring, suggests diverse reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research has indicated that derivatives of (4-Chloro-2-methoxyphenyl)hydrazine exhibit anticancer properties . In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. For instance, a study reported that certain hydrazone derivatives demonstrated IC50 values ranging from 0.2 µM to 20 µM against various cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (4-Chloro-2-methoxyphenyl)hydrazine indicate activity against several microbial strains. For example, compounds with similar functional groups have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin, suggesting potential for development as antimicrobial agents .

The biological activity of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is believed to stem from its ability to interact with various biomolecules:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation and inflammatory responses.

- Receptor Modulation: It has been suggested that this hydrazine derivative can bind to specific receptors, altering signaling pathways that contribute to disease progression .

Comparative Analysis with Similar Compounds

A comparison of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| (3-Chloro-4-methoxyphenyl)hydrazine | Cl on position 3 | Moderate anticancer activity |

| (5-Chloro-2-methoxyphenyl)hydrazine | Cl on position 5 | Lower anti-inflammatory effects |

| (4-Bromo-2-methoxyphenyl)hydrazine | Br instead of Cl | Reduced enzyme inhibition |

These variations significantly influence their reactivity and biological activity, highlighting the importance of structural modifications in drug design.

Case Studies

Several case studies illustrate the therapeutic potential of (4-Chloro-2-methoxyphenyl)hydrazine:

- Study on Cancer Cell Lines: A recent study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 0.5 µM .

- Inflammation Model: In an animal model of inflammation, administration of (4-Chloro-2-methoxyphenyl)hydrazine resulted in decreased levels of inflammatory markers, suggesting efficacy in reducing inflammation .

- Antimicrobial Testing: The compound was tested against E. coli and Staphylococcus aureus, yielding MIC values that indicate potential use as an antimicrobial agent .

Propriétés

IUPAC Name |

(4-chloro-2-methoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCJGFEJOTOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.